molecular formula C4H5B B1609917 1-Bromobut-1-yne CAS No. 50405-39-5

1-Bromobut-1-yne

Cat. No.: B1609917
CAS No.: 50405-39-5
M. Wt: 132.99 g/mol
InChI Key: KPOVYMZGZNPRNA-UHFFFAOYSA-N
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Description

1-Bromobut-1-yne is an organic compound with the molecular formula C₄H₅Br It is a brominated alkyne, characterized by the presence of a bromine atom attached to a butyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromobut-1-yne can be synthesized through several methods. One common approach involves the bromination of butyne. The reaction typically requires a brominating agent such as bromine (Br₂) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and reaction time are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromobut-1-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The triple bond in the butyne chain can participate in addition reactions with various reagents, such as hydrogen halides, to form addition products.

    Cyclization Reactions: this compound can undergo cyclization reactions to form cyclic compounds, often catalyzed by transition metals.

Common Reagents and Conditions:

    Nucleophiles: Such as sodium azide (NaN₃) or potassium cyanide (KCN) for substitution reactions.

    Hydrogen Halides: For addition reactions, typically in the presence of a catalyst.

    Transition Metal Catalysts: Such as palladium or nickel for cyclization reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted butyne derivatives can be formed.

    Addition Products: Such as 1,2-dibromobutane when reacted with hydrogen bromide (HBr).

    Cyclic Compounds: Resulting from cyclization reactions, often forming five- or six-membered rings.

Scientific Research Applications

1-Bromobut-1-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromobut-1-yne involves its reactivity as a brominated alkyne. The bromine atom and the triple bond confer unique reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in substitution reactions, the bromine atom is typically the site of nucleophilic attack, leading to the formation of new bonds and products.

Comparison with Similar Compounds

    1-Bromo-2-butyne: Another brominated alkyne with a different position of the bromine atom.

    4-Bromo-1-butyne: A structural isomer with the bromine atom at a different position.

    Propargyl Bromide: A related compound with a similar structure but different reactivity.

Uniqueness: 1-Bromobut-1-yne is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its position of the bromine atom and the triple bond make it distinct from other brominated alkynes, leading to different chemical behavior and applications.

Properties

IUPAC Name

1-bromobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOVYMZGZNPRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451148
Record name 1-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50405-39-5
Record name 1-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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